molecular formula C19H19NO5 B438968 Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate CAS No. 346699-50-1

Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B438968
CAS No.: 346699-50-1
M. Wt: 341.4g/mol
InChI Key: PYVPSCLSZFNLBG-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 3,4-dimethylbenzoic acid with appropriate amines and esters under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of automated systems ensures consistency and efficiency in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate can be compared with other aromatic esters and amides.
  • Compounds such as this compound and this compound share structural similarities but differ in their functional groups and reactivity.

Uniqueness:

  • The presence of both ester and amide functional groups in this compound provides unique reactivity and versatility in synthetic applications.
  • Its specific substitution pattern on the aromatic rings distinguishes it from other similar compounds, offering distinct chemical and physical properties.

Properties

CAS No.

346699-50-1

Molecular Formula

C19H19NO5

Molecular Weight

341.4g/mol

IUPAC Name

dimethyl 5-[(3,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H19NO5/c1-11-5-6-13(7-12(11)2)17(21)20-16-9-14(18(22)24-3)8-15(10-16)19(23)25-4/h5-10H,1-4H3,(H,20,21)

InChI Key

PYVPSCLSZFNLBG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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